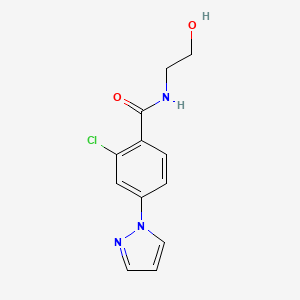
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethyl group, and a pyrazolyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a coupling reaction involving a pyrazole derivative and the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the dechlorinated benzamide.
Substitution: The major products are the substituted benzamides with various functional groups replacing the chloro group.
科学研究应用
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
- 2-chloro-N-(2-hydroxyethyl)-4-(1H-triazol-1-yl)benzamide
- 2-chloro-N-(2-hydroxyethyl)-4-(1H-tetrazol-1-yl)benzamide
Uniqueness
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is unique due to the presence of the pyrazolyl group, which imparts specific chemical and biological properties. Compared to similar compounds with imidazolyl, triazolyl, or tetrazolyl groups, the pyrazolyl group may offer distinct advantages in terms of binding affinity, selectivity, and overall pharmacological profile.
生物活性
2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.70 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound has been shown to act as an inhibitor of specific kinases and receptors, which play critical roles in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from relevant research:
Case Studies and Research Findings
- Study on HepG2 and HeLa Cells : This study evaluated the antiproliferative effects of the compound on HepG2 and HeLa cells, demonstrating a significant reduction in cell viability with IC50 values of 54.25% and 38.44%, respectively. Notably, the compound displayed selectivity for cancer cells over normal fibroblasts, indicating a favorable therapeutic index .
- VEGF-Induced Proliferation Inhibition : In another investigation, the compound was found to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs), with an IC50 value of 0.30 nM. This suggests that it may have anti-angiogenic properties, which are crucial for tumor growth .
- Autophagy Induction in NCI-H460 Cells : The compound induced autophagy in NCI-H460 cells without triggering apoptosis, highlighting its potential as a novel therapeutic agent that can modulate cellular pathways involved in cancer progression .
属性
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-8-9(16-6-1-4-15-16)2-3-10(11)12(18)14-5-7-17/h1-4,6,8,17H,5,7H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAZJKOCCNFENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














